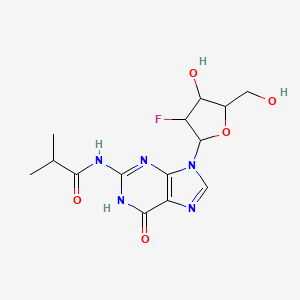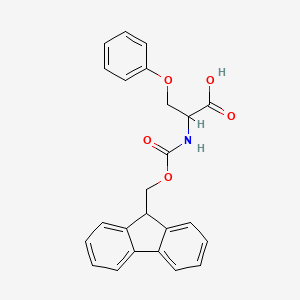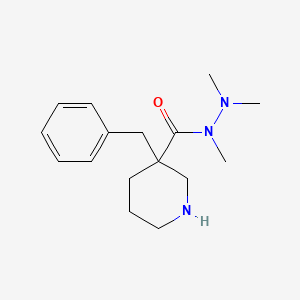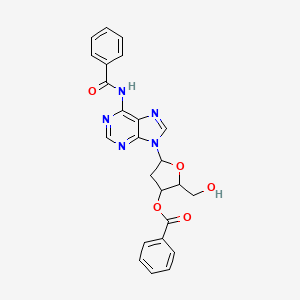
Silver protein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver protein is a compound formed by the combination of silver ions with proteins. This compound is known for its antimicrobial properties and has been widely used in various medical and industrial applications. The unique properties of this compound arise from the interaction between silver ions and the protein matrix, which enhances its stability and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Silver protein can be synthesized through various methods, including chemical reduction and electrochemical deposition. One common method involves the reduction of silver nitrate in the presence of a protein, such as gelatin or albumin. The reaction conditions typically include a controlled pH and temperature to ensure the proper formation of the silver-protein complex.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where silver nitrate is reduced in the presence of a protein stabilizer. The process involves precise control of reaction parameters, such as temperature, pH, and concentration of reactants, to achieve high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Silver protein undergoes various chemical reactions, including oxidation, reduction, and substitution. The silver ions in the compound can be reduced to metallic silver or oxidized to higher oxidation states.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or ascorbic acid can reduce silver ions in the protein matrix to metallic silver.
Substitution: Silver ions in the protein can be substituted with other metal ions through ion-exchange reactions.
Major Products Formed: The major products formed from these reactions include metallic silver, silver oxide, and various silver salts, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Silver protein has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Employed in protein staining techniques, such as silver staining, to visualize proteins in gels.
Medicine: Utilized for its antimicrobial properties in wound dressings, coatings for medical devices, and topical treatments for infections.
Industry: Applied in water purification systems, antimicrobial coatings, and as a preservative in cosmetics and pharmaceuticals.
Mécanisme D'action
The antimicrobial action of silver protein is primarily due to the release of silver ions, which interact with microbial cell membranes and proteins. Silver ions bind to nucleophilic amino acids, sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition . This leads to the disruption of cellular processes and ultimately cell death. Additionally, silver ions can generate reactive oxygen species, further enhancing their antimicrobial efficacy .
Comparaison Avec Des Composés Similaires
- Silver nanoparticles
- Silver nitrate
- Silver sulfadiazine
Silver protein stands out due to its unique combination of stability, efficacy, and lower toxicity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
9008-42-8 |
|---|---|
Formule moléculaire |
C228H316Cl3FN24O9S8 |
Poids moléculaire |
3919 g/mol |
Nom IUPAC |
1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(3-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-fluorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-methoxyphenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-methylphenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(3-methylphenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-methylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C29H41N3O2S.3C29H41N3OS.3C28H38ClN3OS.C28H38FN3OS/c1-3-17-32(24-11-15-27-28(20-24)35-29(30)31-27)18-16-22-4-6-23(7-5-22)19-25(33)12-8-21-9-13-26(34-2)14-10-21;1-3-17-32(25-13-15-27-28(20-25)34-29(30)31-27)18-16-23-8-10-24(11-9-23)19-26(33)14-12-22-6-4-21(2)5-7-22;1-3-16-32(25-12-14-27-28(20-25)34-29(30)31-27)17-15-22-7-9-24(10-8-22)19-26(33)13-11-23-6-4-5-21(2)18-23;1-3-17-32(25-13-15-27-28(20-25)34-29(30)31-27)18-16-22-8-10-23(11-9-22)19-26(33)14-12-24-7-5-4-6-21(24)2;1-2-16-32(24-12-14-26-27(19-24)34-28(30)31-26)17-15-21-3-5-22(6-4-21)18-25(33)13-9-20-7-10-23(29)11-8-20;1-2-15-32(24-11-13-26-27(19-24)34-28(30)31-26)16-14-20-6-8-22(9-7-20)18-25(33)12-10-21-4-3-5-23(29)17-21;2*1-2-16-32(23-12-14-26-27(19-23)34-28(30)31-26)17-15-20-7-9-21(10-8-20)18-24(33)13-11-22-5-3-4-6-25(22)29/h8-10,12-14,22-24H,3-7,11,15-20H2,1-2H3,(H2,30,31);4-7,12,14,23-25H,3,8-11,13,15-20H2,1-2H3,(H2,30,31);4-6,11,13,18,22,24-25H,3,7-10,12,14-17,19-20H2,1-2H3,(H2,30,31);4-7,12,14,22-23,25H,3,8-11,13,15-20H2,1-2H3,(H2,30,31);7-11,13,21-22,24H,2-6,12,14-19H2,1H3,(H2,30,31);3-5,10,12,17,20,22,24H,2,6-9,11,13-16,18-19H2,1H3,(H2,30,31);2*3-6,11,13,20-21,23H,2,7-10,12,14-19H2,1H3,(H2,30,31) |
Clé InChI |
XPWQELRNNHACHW-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=C(C=C2)C)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=C(C=C2)OC)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=C(C=C2)Cl)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC(=CC=C2)Cl)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC(=C2)C)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC=C2C)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC=C2F)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC=C2Cl)C3CCC4=C(C3)SC(=N4)N |
Description physique |
Mild form: Brown, dark brown, or almost black solid; Strong form: Pale yellowish-orange to brownish-black solid; Both forms are odorless, somewhat hygroscopic, and soluble in water; [Merck Index] Pale yellow or brown odorless powder; [Alfa Aesar MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]](/img/structure/B13383244.png)

![{4-[(2S)-N-[(1S)-1-carbamoyl-5-[(triphenylmethyl)amino]pentyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13383255.png)


![3-[(2S,5S)-5-[3-[(tert-Butyldiphenylsilyl)oxy]propyl]-3-methylene-2-tetrahydrofuryl]-1-propanol](/img/structure/B13383285.png)
![N'-{5-benzyl-3-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-hydroxybenzylidene}-3-bromobenzohydrazide](/img/structure/B13383291.png)


![6-Amino-5-[(4-hydroxybenzylidene)amino]-4-pyrimidinol](/img/structure/B13383298.png)

![[(8S,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13383307.png)

![benzyl N-[3-hydroxy-1-(oxan-2-yloxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B13383314.png)
